2-Methyl-2-pentyl-4-phenyl-1,3-dioxolane
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Overview
Description
2-Methyl-2-pentyl-4-phenyl-1,3-dioxolane is an organic compound with the molecular formula C15H22O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a dioxolane ring substituted with a methyl group, a pentyl group, and a phenyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-pentyl-4-phenyl-1,3-dioxolane typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by acids, such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
Starting Materials: An aldehyde or ketone, ethylene glycol, and an acid catalyst.
Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the formation of the dioxolane ring.
Purification: The product is purified by distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-pentyl-4-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
2-Methyl-2-pentyl-4-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-pentyl-4-phenyl-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular pathways, influencing chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Methylene-4-phenyl-1,3-dioxolane: A cyclic ketene acetal used in radical ring-opening polymerization.
2-Methyl-4-phenyl-1,3-dioxolane: A similar compound with a different alkyl substitution pattern.
Uniqueness
2-Methyl-2-pentyl-4-phenyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a methyl group, a pentyl group, and a phenyl group on the dioxolane ring makes it a versatile compound for various applications.
Properties
CAS No. |
55668-44-5 |
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Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-methyl-2-pentyl-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C15H22O2/c1-3-4-8-11-15(2)16-12-14(17-15)13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3 |
InChI Key |
LVPFLTBHVPIDSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(OCC(O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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